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Compound of Interest

Compound Name: Scoparinol

Cat. No.: B12435613 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a natural coumarin found in a variety of plants

and possesses a wide range of pharmacological activities, including anti-inflammatory,

antioxidant, and anti-proliferative effects.[1] Accurate structural elucidation and purity

assessment are critical for research and development. Nuclear Magnetic Resonance (NMR)

spectroscopy is an essential analytical technique for the unambiguous structural determination

of natural products like Scopoletin.[2] This document provides detailed ¹H-NMR and ¹³C-NMR

spectral data, along with a comprehensive protocol for sample preparation and data

acquisition.

Spectral Data Presentation
The chemical structure and numbering of Scopoletin are provided below for reference.

Chemical Structure of Scopoletin

Figure 1. Chemical Structure of Scopoletin.

The following tables summarize the characteristic ¹H-NMR and ¹³C-NMR chemical shifts for

Scopoletin, compiled from multiple literature sources. The exact chemical shifts may vary

slightly depending on the solvent and concentration used.
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Table 1: ¹H-NMR Spectral Data for Scopoletin

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.20 - 6.28 Doublet (d) 9.2 - 12.0

H-4 7.49 - 7.97 Doublet (d) 9.2 - 12.0

H-5 6.85 - 7.25 Singlet (s) -

H-8 6.70 - 6.97 Singlet (s) -

6-OCH₃ 3.83 - 3.96 Singlet (s) -

Data compiled from

references:[1][3][4]

Table 2: ¹³C-NMR Spectral Data for Scopoletin

Atom No. Chemical Shift (δ, ppm)

C-2 160.3 - 161.5

C-3 107.5 - 113.5

C-4 143.2 - 143.3

C-4a 111.5 - 113.8

C-5 113.4 - 128.1

C-6 144.0 - 152.8

C-7 149.7 - 160.3

C-8 103.2 - 109.4

C-8a 150.3 - 154.6

6-OCH₃ 56.4 - 56.5

Data compiled from references:
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Experimental Protocols
This section outlines a standardized protocol for the NMR analysis of Scopoletin.

Protocol 1: Sample Preparation
Sample Weighing: Accurately weigh the Scopoletin sample.

For ¹H-NMR, 5-25 mg is typically sufficient.

For ¹³C-NMR, a higher concentration of 50-100 mg is recommended due to the lower

natural abundance of the ¹³C isotope.

Solvent Selection: Choose a suitable deuterated solvent. Common solvents for coumarins

include DMSO-d₆, Chloroform-d (CDCl₃), and Acetone-d₆. The choice depends on the

sample's solubility.

Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of

the selected deuterated solvent. Vortex briefly to ensure complete dissolution.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool or a syringe filter into the NMR tube to prevent issues with magnetic field

shimming.

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR

tube. Ensure the sample height is between 4-5 cm.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference

standard to calibrate the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.

Protocol 2: NMR Data Acquisition
These protocols are based on a 400 or 500 MHz NMR spectrometer.

1. ¹H-NMR Spectrum Acquisition:

Experiment: Standard one-pulse ¹H acquisition.
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Tuning and Shimming: Tune the probe for the specific sample and perform automated or

manual shimming to optimize the magnetic field homogeneity.

Spectral Width: Set to a range of -2 to 12 ppm.

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID).

2. ¹³C-NMR Spectrum Acquisition:

Experiment: Standard proton-decoupled ¹³C acquisition. This simplifies the spectrum by

removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

Spectral Width: Set to a range of 0 to 200 ppm.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

sensitivity of the ¹³C nucleus.

Processing: Apply Fourier transformation with an appropriate window function, phase

correction, and baseline correction.

3. 2D NMR Experiments for Unambiguous Assignment: For complete and unambiguous

assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly

recommended.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, which is

useful for confirming adjacent protons like H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons (one-bond ¹H-¹³C correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds, crucial for assigning quaternary carbons and linking

different fragments of the molecule.
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DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-

45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ carbons.

Visualized Workflow
The following diagram illustrates the logical workflow for the complete NMR-based structural

elucidation of Scopoletin.
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Workflow for NMR Analysis of Scopoletin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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